molecular formula C20H23N3O3S B5541120 1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

1-[(2R)-tetrahydrofuran-2-ylcarbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide

Cat. No. B5541120
M. Wt: 385.5 g/mol
InChI Key: BXANMXMXDZBJMW-GOSISDBHSA-N
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Description

The synthesis and investigation of piperidine and its derivatives, including structures closely related to the specified compound, have been of significant interest in medicinal chemistry due to their potential as central nervous system agents and their broad range of biological activities. These compounds often exhibit notable anti-arrhythmic, anti-angiogenic, and analgesic properties, and they have been studied for their interactions with various receptors and enzymes within the body.

Synthesis Analysis

Synthesis of piperidine derivatives and related structures often involves multi-step chemical reactions. For example, the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines], which share structural motifs with the compound of interest, typically includes steps such as lithiation, addition of piperidone, and cyclization (Bauer et al., 1976). Another example involves the reaction of piperidin-1-yl derivatives with hydrazonoyl chlorides to afford thiazole derivatives, indicative of the diverse synthetic pathways that can be employed (Abdel‐Aziz et al., 2009).

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. Studies have shown that certain spatial orientations and specific functional groups are essential for binding to biological targets. For instance, the presence of a six-membered, basic azacycloalkane ring (piperidine or piperazine) with a 4-phenyl group significantly influences biological activity (Nate et al., 1987).

Chemical Reactions and Properties

Piperidine derivatives engage in a variety of chemical reactions, reflecting their versatile chemical properties. For instance, the Mannich reaction has been employed to synthesize N,S-containing heterocycles from piperidinium derivatives, showcasing the reactivity of these compounds in forming complex structures (Dotsenko et al., 2012).

Scientific Research Applications

Central Nervous System Agents

Research on the synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] reveals potential central nervous system (CNS) applications. These compounds, including analogs with a 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety, have demonstrated marked inhibition of tetrabenazine-induced ptosis, suggesting their utility in CNS-related disorders. The optimal antitetrabenazine activity is associated with basic nitrogen in the structure, and variations in this moiety can significantly affect activity levels, indicating a precise mechanism of action that could be harnessed for therapeutic applications (Bauer et al., 1976).

Anti-arrhythmic Activity

Another line of research involving the synthesis of piperidine-based 1,3-thiazole, 1,3,4-thiadiazole, and 1,3-thiazolo[2,3-c]-1,2,4-triazole derivatives highlights their significant anti-arrhythmic activity. This research points to the therapeutic potential of these compounds in the treatment of arrhythmias, offering a new avenue for the development of anti-arrhythmic medications (Abdel‐Aziz et al., 2009).

Mycobacterium tuberculosis GyrB Inhibitors

Thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel inhibitors of Mycobacterium tuberculosis GyrB. These compounds have shown in vitro activity against Mycobacterium smegmatis GyrB ATPase assay, Mycobacterium tuberculosis DNA gyrase supercoiling assay, antituberculosis activity, and minimal cytotoxicity, suggesting their potential as novel therapeutics for tuberculosis. Among these compounds, ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate has emerged as a promising candidate, highlighting the therapeutic potential of these hybrids in combating tuberculosis (Jeankumar et al., 2013).

properties

IUPAC Name

1-[(2R)-oxolane-2-carbonyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3S/c24-19(22-16-4-1-3-15(11-16)17-12-27-13-21-17)14-6-8-23(9-7-14)20(25)18-5-2-10-26-18/h1,3-4,11-14,18H,2,5-10H2,(H,22,24)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXANMXMXDZBJMW-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](OC1)C(=O)N2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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